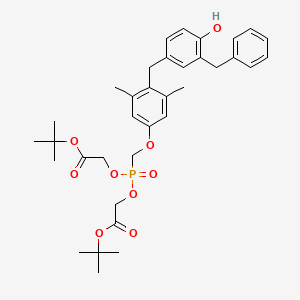

Thyroid hormone receptor beta agonist-1

Description

Properties

Molecular Formula |

C35H45O9P |

|---|---|

Molecular Weight |

640.7 g/mol |

IUPAC Name |

tert-butyl 2-[[4-[(3-benzyl-4-hydroxyphenyl)methyl]-3,5-dimethylphenoxy]methyl-[2-[(2-methylpropan-2-yl)oxy]-2-oxoethoxy]phosphoryl]oxyacetate |

InChI |

InChI=1S/C35H45O9P/c1-24-16-29(17-25(2)30(24)20-27-14-15-31(36)28(19-27)18-26-12-10-9-11-13-26)40-23-45(39,41-21-32(37)43-34(3,4)5)42-22-33(38)44-35(6,7)8/h9-17,19,36H,18,20-23H2,1-8H3 |

InChI Key |

DZVJIOXWYKSGQX-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=CC(=C1CC2=CC(=C(C=C2)O)CC3=CC=CC=C3)C)OCP(=O)(OCC(=O)OC(C)(C)C)OCC(=O)OC(C)(C)C |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide on the Mechanism of Action of Thyroid Hormone Receptor Beta (THR-β) Agonists

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Thyroid hormone receptor beta (THR-β) agonists represent a promising class of therapeutic agents for metabolic diseases, most notably Metabolic Dysfunction-Associated Steatohepatitis (MASH), previously known as Non-Alcoholic Steatohepatitis (NASH). These agonists are designed to selectively target the THR-β isoform, which is predominantly expressed in the liver, thereby harnessing the beneficial metabolic effects of thyroid hormone while minimizing the potential adverse effects associated with the activation of the THR-alpha (THR-α) isoform found in tissues such as the heart and bone. This guide provides a comprehensive overview of the mechanism of action of THR-β agonists, with a particular focus on Resmetirom (MGL-3196), the first FDA-approved drug in this class for the treatment of MASH with moderate to advanced fibrosis. It details the molecular signaling pathways, summarizes key quantitative data from preclinical and clinical studies, and provides methodologies for critical experiments.

Introduction to Thyroid Hormone Receptors and Selective Agonism

Thyroid hormones are crucial regulators of metabolism, growth, and development. Their physiological effects are mediated by two main types of nuclear receptors: THR-α and THR-β. While both receptors are activated by the endogenous thyroid hormone triiodothyronine (T3), their tissue distribution and downstream effects differ significantly. THR-α is predominantly found in the heart, brain, and bone, where its activation can lead to adverse effects such as tachycardia and bone loss. In contrast, THR-β is the major isoform in the liver and plays a key role in regulating lipid and cholesterol metabolism.

The therapeutic strategy behind THR-β selective agonists is to develop compounds that preferentially bind to and activate THR-β, thereby achieving liver-specific metabolic benefits without the undesirable systemic effects of non-selective thyroid hormone therapies. Resmetirom, for example, exhibits approximately 28-fold greater selectivity for THR-β over THR-α.

Core Mechanism of Action of THR-β Agonists

The primary mechanism of action of THR-β agonists involves the selective binding to and activation of THR-β within hepatocytes. This activation initiates a cascade of events that collectively improve hepatic lipid metabolism, reduce inflammation, and potentially reverse fibrosis.

Molecular Signaling Pathways

Upon entering a hepatocyte, a THR-β agonist like Resmetirom binds to the ligand-binding domain of the THR-β receptor. This binding induces a conformational change in the receptor, leading to the dissociation of corepressors and the recruitment of coactivators. The resulting agonist-receptor-coactivator complex then binds to specific DNA sequences known as Thyroid Hormone Response Elements (TREs) in the promoter regions of target genes, thereby modulating their transcription.

The key downstream effects of this signaling cascade include:

-

Increased Fatty Acid Oxidation: Upregulation of genes involved in mitochondrial fatty acid β-oxidation, such as Carnitine Palmitoyl-CoA Transferase 1 (CPT1), leading to the breakdown of fatty acids for energy production.

-

Reduced Lipogenesis: Downregulation of lipogenic genes, including Sterol Regulatory Element-Binding Protein-1c (SREBP-1c), which decreases the synthesis of triglycerides and cholesterol.

-

Enhanced Cholesterol Metabolism: Increased expression of genes involved in cholesterol conversion to bile acids, promoting cholesterol efflux from the liver.

-

Improved Mitochondrial Function: Stimulation of mitochondrial biogenesis and the removal of dysfunctional mitochondria (mitophagy), enhancing the overall metabolic capacity of the liver.

-

Anti-inflammatory Effects: Indirect suppression of inflammatory pathways by reducing the hepatic lipid burden.

-

Anti-fibrotic Potential: Reduction in the activation of hepatic stellate cells, which are responsible for collagen deposition and fibrosis, and downregulation of genes involved in fibrogenesis.

Caption: THR-β Agonist Signaling Pathway in Hepatocytes.

Data Presentation: Summary of Quantitative Findings

The efficacy of THR-β agonists has been evaluated in numerous preclinical and clinical studies. The following tables summarize key quantitative data.

Table 1: Preclinical Efficacy of THR-β Agonists in Animal Models of NASH

| Agonist | Animal Model | Dosage | Duration | Key Findings | Reference |

| Resmetirom | Gubra-Amylin NASH (GAN) diet-induced obese (DIO) mouse model | 3 mg/kg and 10 mg/kg | 12 weeks | - Significant reduction in liver weight and plasma ALT levels. - Significant improvement in NAFLD Activity Score (NAS) and fibrosis stage. - Reduction in quantitative histological markers of steatosis and fibrosis. | |

| Resmetirom | AMLN diet-induced mouse model | 3 mg/kg and 5 mg/kg | 48 days | - Dose-dependent reduction in body weight. - Improvement in liver appearance and reduction in liver-to-body weight ratio. - Decreased macrophage infiltration and expression of fibrosis- and inflammation-related genes. | |

| GC-1 | High-fat-fed male Sprague-Dawley rats | 0.3 mg/kg | 10 days | - 75% reduction in hepatic triglyceride content. - Prevention of hepatic steatosis. | |

| KB-2115 | High-fat-fed male Sprague-Dawley rats | 1.0 mg/kg | 10 days | - Prevention of hepatic steatosis without inducing fasting hyperglycemia. |

Table 2: Clinical Efficacy of Resmetirom in the MAESTRO-NASH Phase 3 Trial (52 Weeks)

| Endpoint | Placebo (n=321) | Resmetirom 80 mg (n=322) | Resmetirom 100 mg (n=323) | P-value (vs. Placebo) |

| NASH Resolution with No Worsening of Fibrosis | 9.7% | 25.9% | 29.9% | <0.001 |

| Fibrosis Improvement by ≥1 Stage with No Worsening of NAFLD Activity Score | 14.2% | 24.2% | 25.9% | <0.001 |

| Change in LDL-Cholesterol (at week 24) | +0.1% | -13.6% | -16.3% | <0.001 |

Data sourced from the MAESTRO-NASH clinical trial.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the development and characterization of THR-β agonists.

In Vitro Assay: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Coactivator Recruitment Assay

This assay is used to determine the ability of a compound to promote the interaction between the THR-β ligand-binding domain (LBD) and a coactivator peptide.

-

Materials:

-

GST-tagged THR-β LBD

-

Terbium-labeled anti-GST antibody (donor fluorophore)

-

Fluorescein-labeled coactivator peptide (e.g., SRC2-2) (acceptor fluorophore)

-

Assay buffer (e.g., TR-FRET Coregulator Buffer)

-

Test compound (e.g., Resmetirom) and positive control (e.g., T3)

-

384-well microplate

-

-

Procedure:

-

Prepare a 2X solution of the test compound and controls in the assay buffer.

-

Prepare a 4X solution of the fluorescein-labeled coactivator peptide and a 4X solution of the terbium-labeled anti-GST antibody in the assay buffer.

-

Prepare a 4X solution of the GST-tagged THR-β LBD in the assay buffer.

-

Add 5 µL of the 2X test compound or control solution to the wells of the 384-well plate.

-

Add 5 µL of the 4X coactivator peptide/antibody mixture to the wells.

-

Add 10 µL of the 4X THR-β LBD solution to initiate the reaction.

-

Incubate the plate at room temperature for 1-2 hours, protected from light.

-

Read the plate on a TR-FRET-compatible reader, with excitation at ~340 nm and emission at ~495 nm (terbium) and ~520 nm (fluorescein).

-

The TR-FRET ratio (520 nm/495 nm) is calculated and plotted against the compound concentration to determine the EC50.

-

In Vitro Assay: Reporter Gene Assay for THR-β Agonist Activity

This assay measures the ability of a compound to activate the transcription of a reporter gene under the control of a TRE.

-

Materials:

-

Hepatocyte-derived cell line (e.g., HepG2) stably transfected with a plasmid containing a TRE-driven luciferase reporter gene and a constitutively expressed THR-β.

-

Cell culture medium.

-

Test compound and positive control (T3).

-

Luciferase assay reagent.

-

96-well cell culture plate.

-

-

Procedure:

-

Seed the transfected cells into a 96-well plate and allow them to adhere overnight.

-

Treat the cells with various concentrations of the test compound or T3 for 18-24 hours.

-

Lyse the cells and add the luciferase assay reagent.

-

Measure the luminescence using a luminometer.

-

Plot the luminescence signal against the compound concentration to determine the EC50 and maximal efficacy.

-

Preclinical Study: Evaluation of a THR-β Agonist in a Diet-Induced Mouse Model of NASH

-

Animal Model: C57BL/6J mice fed a diet high in fat, fructose, and cholesterol (e.g., Gubra-Amylin NASH diet) for a sufficient duration (e.g., 30-40 weeks) to induce NASH with fibrosis.

-

Treatment:

-

Administer the THR-β agonist (e.g., Resmetirom) or vehicle control daily via oral gavage for a specified period (e.g., 8-12 weeks).

-

-

Assessments:

-

Metabolic Parameters: Monitor body weight, food intake, and conduct oral glucose tolerance tests.

-

Biochemical Analysis: Measure plasma levels of ALT, AST, triglycerides, and cholesterol.

-

Histopathology: At the end of the study, sacrifice the animals and collect liver tissue for histological analysis. Stain liver sections with Hematoxylin and Eosin (H&E) for assessment of steatosis, inflammation, and ballooning (NAFLD Activity Score), and with Sirius Red for evaluation of fibrosis.

-

Gene Expression Analysis: Isolate RNA from liver tissue and perform quantitative real-time PCR (qRT-PCR) to measure the expression of genes involved in lipid metabolism, inflammation, and fibrosis.

-

Clinical Trial: MAESTRO-NASH Histological Assessment

-

Study Design: A Phase 3, multicenter, randomized, double-blind, placebo-controlled study.

-

Patient Population: Adults with biopsy-confirmed NASH and fibrosis stage F2 or F3.

-

Intervention: Once-daily oral administration of Resmetirom (80 mg or 100 mg) or placebo.

-

Primary Endpoints (at 52 weeks):

-

NASH resolution with no worsening of fibrosis.

-

Fibrosis improvement of at least one stage with no worsening of the NAFLD Activity Score.

-

-

Methodology:

-

Liver Biopsy: Paired liver biopsies are obtained at baseline and at 52 weeks.

-

Histological Reading: Biopsy slides are read by two independent central pathologists who are blinded to treatment allocation. The NAFLD Activity Score (NAS) and fibrosis stage are determined according to the NASH Clinical Research Network (CRN) criteria.

-

Mandatory Visualizations

Experimental Workflow for In Vitro TR-FRET Coactivator Recruitment Assay

Caption: Workflow for TR-FRET Coactivator Recruitment Assay.

Logical Relationship of MAESTRO-NASH Clinical Trial Design

Caption: Logical Flow of the MAESTRO-NASH Clinical Trial.

Conclusion

THR-β agonists, exemplified by Resmetirom, offer a targeted and effective therapeutic approach for MASH by selectively modulating hepatic lipid metabolism, reducing inflammation, and improving liver histology. Their mechanism of action is well-characterized, involving the specific activation of THR-β and the subsequent regulation of a network of genes that restore metabolic homeostasis in the liver. The robust data from preclinical models and large-scale clinical trials underscore the potential of this drug class to address a significant unmet medical need. Continued research will further elucidate the long-term benefits and broader applications of THR-β agonism in metabolic diseases.

An In-depth Technical Guide to THR-beta Agonist-1 Intracellular Signaling Pathways

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core intracellular signaling pathways modulated by Thyroid Hormone Receptor Beta (THR-beta) Agonist-1. It is designed to furnish researchers, scientists, and drug development professionals with a detailed understanding of the molecular mechanisms, experimental methodologies, and quantitative data associated with this class of therapeutic agents.

Introduction to THR-beta Agonists

Thyroid hormone receptor-beta (THR-β) selective agonists are a class of synthetic thyromimetic compounds that preferentially bind to and activate THR-β over THR-alpha (THR-α).[1] THR-β is the predominant isoform in the liver, making it a prime therapeutic target for metabolic diseases such as non-alcoholic steatohepatitis (NASH) and dyslipidemia.[1][2] By selectively activating hepatic THR-β, these agonists aim to elicit the beneficial metabolic effects of thyroid hormone while minimizing the adverse effects associated with THR-α activation in tissues like the heart and bone.[1] This guide will focus on the canonical genomic and the emerging non-genomic signaling pathways of a representative THR-beta agonist, referred to as THR-beta Agonist-1.

Core Intracellular Signaling Pathways

The intracellular actions of THR-beta Agonist-1 are primarily mediated through two distinct, yet potentially interconnected, signaling pathways: the classical genomic pathway and the rapid non-genomic pathway.

Genomic Signaling Pathway

The genomic pathway involves the direct regulation of gene expression by THR-beta Agonist-1. This is the principal mechanism responsible for the therapeutic effects on lipid and glucose metabolism.[3]

Mechanism:

-

Nuclear Translocation and Receptor Binding: THR-beta Agonist-1, being a small lipophilic molecule, crosses the cell membrane and the nuclear envelope to bind to the ligand-binding domain (LBD) of the THR-β, which typically exists as a heterodimer with the Retinoid X Receptor (RXR) bound to Thyroid Hormone Response Elements (TREs) in the promoter regions of target genes.[2]

-

Coregulator Exchange: In its unliganded state, the THRβ-RXR heterodimer is bound to a complex of corepressor proteins (e.g., N-CoR, SMRT), which recruit histone deacetylases (HDACs) to maintain a condensed chromatin structure and repress gene transcription.[4] The binding of THR-beta Agonist-1 induces a conformational change in the THR-β LBD, leading to the dissociation of the corepressor complex.[4]

-

Coactivator Recruitment and Gene Transcription: The agonist-bound receptor then recruits a complex of coactivator proteins (e.g., SRC-1, p300/CBP), which possess histone acetyltransferase (HAT) activity.[4] This leads to chromatin decondensation and the initiation of transcription of target genes by RNA polymerase II.

Downstream Target Genes:

The activation of THR-β by Agonist-1 leads to the transcriptional regulation of a suite of genes involved in metabolic control. Key hepatic target genes include:

-

Carnitine Palmitoyltransferase 1A (CPT1A): A critical enzyme in mitochondrial fatty acid β-oxidation.[5][6]

-

Angiopoietin-like 4 (ANGPTL4): Involved in the regulation of lipoprotein lipase (B570770) activity and lipid metabolism.[5][6]

-

Type 1 Iodothyronine Deiodinase (DIO1): An enzyme that converts the prohormone T4 to the active hormone T3.[5][6]

Diagram of the Genomic Signaling Pathway:

Non-Genomic Signaling Pathway

In addition to its genomic actions, THR-beta can mediate rapid, non-transcriptional signaling events from within the cytoplasm. This pathway is less well-characterized for specific agonists but is an active area of research.

Mechanism:

-

Cytoplasmic THR-β Interaction: A pool of THR-β resides in the cytoplasm and can interact with various signaling proteins.

-

PI3K/Akt Pathway Activation: THR-beta Agonist-1 binding to cytoplasmic THR-β can lead to the activation of the Phosphatidylinositol 3-kinase (PI3K)/Akt signaling cascade. This may occur through a direct interaction between THR-β and the p85α regulatory subunit of PI3K.[7]

-

β-Catenin Signaling: The activation of the PI3K/Akt pathway can, in turn, influence the Wnt/β-catenin signaling pathway. Akt can phosphorylate and inactivate Glycogen Synthase Kinase 3β (GSK3β), a key component of the β-catenin destruction complex. This leads to the stabilization and nuclear translocation of β-catenin, where it can act as a transcriptional coactivator for genes involved in cell proliferation and survival.[8][9]

Diagram of the Non-Genomic Signaling Pathway:

Quantitative Data

The following tables summarize key quantitative data for representative THR-beta agonists from in vitro and in vivo studies.

Table 1: In Vitro Potency of THR-beta Agonists

| Compound | Target Gene | Cell Line | EC50 (nM) | Reference |

| T3 (Triiodothyronine) | CPT1A | Huh-7 | ~1 | [5][6] |

| GC-1 (Sobetirome) | CPT1A | Huh-7 | ~1-5 | [5][6] |

| MGL-3196 (Resmetirom) | CPT1A | Huh-7 | ~300-1000 | [5][6] |

| VK2809A | CPT1A | Huh-7 | ~30 | [5][6] |

| T3 (Triiodothyronine) | ANGPTL4 | Huh-7 | ~1.3 | [5][6] |

| GC-1 (Sobetirome) | ANGPTL4 | Huh-7 | ~6.2 | [5][6] |

| MGL-3196 (Resmetirom) | ANGPTL4 | Huh-7 | ~508 | [5][6] |

| T3 (Triiodothyronine) | DIO1 | Huh-7 | ~1.2 | [5][6] |

| GC-1 (Sobetirome) | DIO1 | Huh-7 | ~3.6 | [5][6] |

| MGL-3196 (Resmetirom) | DIO1 | Huh-7 | ~246 | [5][6] |

Table 2: In Vivo Effects of GC-1 in Rats

| Parameter | Treatment Dose | Duration | Effect | Reference |

| Hepatocyte Proliferation (BrdU incorporation) | 50 or 100 µ g/100 g body weight | 18 hours | ~15-fold increase | [10] |

| Cyclin D1 mRNA levels | 50 or 100 µ g/100 g body weight | - | Rapid increase | [10] |

Experimental Protocols

Detailed methodologies for key experiments cited in this guide are provided below.

Quantitative Real-Time PCR (qRT-PCR) for Target Gene Expression

This protocol is for the quantification of THR-beta target gene expression in cultured hepatocytes treated with THR-beta Agonist-1.

Experimental Workflow Diagram:

Materials:

-

Hepatocyte cell line (e.g., HepaRG)[11]

-

Cell culture medium and supplements

-

THR-beta Agonist-1

-

RNA extraction kit (e.g., RNeasy Mini Kit, Qiagen)

-

Reverse transcription kit (e.g., High-Capacity cDNA Reverse Transcription Kit, Applied Biosystems)

-

qPCR master mix (e.g., TaqMan Universal PCR Master Mix, Applied Biosystems)[12]

-

Primers and probes for target genes (CPT1A, ANGPTL4, DIO1) and a reference gene (e.g., GAPDH, ACTB)[11][13]

-

Real-time PCR instrument

Procedure:

-

Cell Culture and Treatment:

-

Plate hepatocytes at a suitable density and allow them to adhere overnight.

-

Treat cells with various concentrations of THR-beta Agonist-1 or vehicle control for a specified time (e.g., 24 hours).

-

-

RNA Extraction:

-

Lyse the cells and extract total RNA according to the manufacturer's protocol of the RNA extraction kit.

-

Quantify the RNA concentration and assess its purity using a spectrophotometer.

-

-

cDNA Synthesis:

-

Synthesize cDNA from an equal amount of total RNA from each sample using a reverse transcription kit.

-

-

Quantitative PCR:

-

Prepare the qPCR reaction mix containing the qPCR master mix, primers/probes for the target and reference genes, and the synthesized cDNA.

-

Perform the qPCR reaction in a real-time PCR instrument using a standard thermal cycling protocol (e.g., 95°C for 10 min, followed by 40 cycles of 95°C for 15 s and 60°C for 1 min).[11][12]

-

-

Data Analysis:

-

Calculate the relative gene expression using the comparative Ct (ΔΔCt) method, normalizing the expression of the target genes to the reference gene.[13]

-

Co-Immunoprecipitation (Co-IP) for THR-β and Coregulator Interaction

This protocol is designed to investigate the interaction between THR-β and its coactivators or corepressors in the presence or absence of THR-beta Agonist-1.

Experimental Workflow Diagram:

Materials:

-

Hepatocytes treated with THR-beta Agonist-1 or vehicle.

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.

-

Antibody specific for THR-β (for immunoprecipitation).

-

Antibodies for the coactivator (e.g., SRC-1) and corepressor (e.g., N-CoR) (for Western blotting).

-

Wash buffer.

-

Elution buffer.

-

SDS-PAGE gels and Western blotting reagents.

Procedure:

-

Cell Lysis:

-

Lyse the treated cells with ice-cold lysis buffer.

-

Centrifuge to pellet cell debris and collect the supernatant containing the protein lysate.

-

-

Immunoprecipitation:

-

Incubate the protein lysate with the anti-THR-β antibody to form an immune complex.

-

Add Protein A/G beads to the lysate and incubate to capture the immune complexes.

-

-

Washing and Elution:

-

Wash the beads several times with wash buffer to remove non-specifically bound proteins.[14]

-

Elute the bound proteins from the beads using elution buffer.

-

-

Western Blot Analysis:

-

Separate the eluted proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Probe the membrane with primary antibodies against the coactivator and corepressor of interest.

-

Detect the protein bands using a secondary antibody conjugated to an enzyme (e.g., HRP) and a chemiluminescent substrate.

-

Western Blot for Activated β-Catenin

This protocol outlines the detection of the active (non-phosphorylated) form of β-catenin in hepatocytes following treatment with THR-beta Agonist-1.

Procedure:

-

Protein Extraction and Quantification:

-

Extract total protein from treated hepatocytes using a suitable lysis buffer.

-

Determine the protein concentration of each sample using a protein assay (e.g., BCA assay).

-

-

SDS-PAGE and Western Blotting:

-

Separate equal amounts of protein from each sample by SDS-PAGE.

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate the membrane with a primary antibody specific for the active (non-phosphorylated at Ser33/37/Thr41) form of β-catenin.[8][16]

-

Incubate with an appropriate HRP-conjugated secondary antibody.

-

Detect the protein bands using a chemiluminescent substrate and an imaging system.

-

Normalize the results to a loading control protein such as GAPDH or β-actin.[17]

-

PI3K/Akt Pathway Activation Assay

This protocol describes how to assess the activation of the PI3K/Akt pathway by measuring the phosphorylation of Akt.

Procedure:

-

Cell Treatment and Lysis:

-

Treat hepatocytes with THR-beta Agonist-1 for various time points.

-

Lyse the cells in a buffer containing phosphatase inhibitors to preserve the phosphorylation state of proteins.

-

-

Western Blot Analysis for Phospho-Akt:

-

Perform SDS-PAGE and Western blotting as described in the β-catenin protocol.

-

Probe the membrane with a primary antibody specific for phosphorylated Akt (e.g., at Ser473).[7][18]

-

Strip the membrane and re-probe with an antibody for total Akt to normalize for protein loading.

-

Quantify the band intensities to determine the ratio of phosphorylated Akt to total Akt.

-

This guide provides a foundational understanding of the intracellular signaling pathways of THR-beta Agonist-1. The provided protocols offer a starting point for researchers to design and execute experiments to further elucidate the complex mechanisms of action of this promising class of therapeutic agents.

References

- 1. Regulation of gene transcription by thyroid hormone receptor β agonists in clinical development for the treatment of non-alcoholic steatohepatitis (NASH) - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | Selective Thyroid Hormone Receptor-Beta (TRβ) Agonists: New Perspectives for the Treatment of Metabolic and Neurodegenerative Disorders [frontiersin.org]

- 3. academic.oup.com [academic.oup.com]

- 4. Direct interactions between corepressors and coactivators permit the integration of nuclear receptor-mediated repression and activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Regulation of gene transcription by thyroid hormone receptor β agonists in clinical development for the treatment of non-alcoholic steatohepatitis (NASH) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. PI3K/Akt activation is critical for early hepatic regeneration after partial hepatectomy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Pharmacological Stimulation of Wnt/ß-catenin Signaling Pathway Attenuates the Course of Thioacetamide-Induced Acute Liver Failure - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Thyroid Hormone Receptor β Agonist Induces β-Catenin-Dependent Hepatocyte Proliferation in Mice: Implications in Hepatic Regeneration - PMC [pmc.ncbi.nlm.nih.gov]

- 10. academic.oup.com [academic.oup.com]

- 11. Validation of Reference Genes for Gene Expression Studies by RT-qPCR in HepaRG Cells during Toxicity Testing and Disease Modelling - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Guide to the Assessment of Mature Liver Gene Expression in Stem Cell-Derived Hepatocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Frontiers | Lysozyme supplement enhances antioxidant capacity and regulates liver glucolipid metabolism in weaned piglets [frontiersin.org]

- 14. How to conduct a Co-immunoprecipitation (Co-IP) | Proteintech Group [ptglab.com]

- 15. Co-immunoprecipitation (Co-IP): The Complete Guide | Antibodies.com [antibodies.com]

- 16. researchgate.net [researchgate.net]

- 17. Beta-catenin signaling in murine liver zonation and regeneration: A Wnt-Wnt situation! - PMC [pmc.ncbi.nlm.nih.gov]

- 18. The Role of PI3K/AKT/mTOR Signaling in Hepatocellular Carcinoma Metabolism | MDPI [mdpi.com]

The Dawn of a New Era in Metabolic and Liver Disease Treatment: A Technical Guide to the Discovery and Synthesis of Novel THR-β Selective Agonists

For Researchers, Scientists, and Drug Development Professionals

The thyroid hormone receptor β (THR-β), predominantly expressed in the liver, has emerged as a pivotal therapeutic target for a spectrum of metabolic and liver diseases, including non-alcoholic steatohepatitis (NASH). The selective activation of THR-β promises to deliver the beneficial metabolic effects of thyroid hormone, such as lowering cholesterol and reducing liver fat, while circumventing the deleterious cardiac and bone side effects associated with non-selective thyroid hormone receptor activation. This technical guide provides an in-depth overview of the discovery, synthesis, and preclinical and clinical evaluation of novel THR-β selective agonists, offering a comprehensive resource for researchers and drug developers in the field.

The Imperative for THR-β Selectivity

Thyroid hormones exert their physiological effects through two main receptor isoforms: THR-α and THR-β. While both are involved in regulating metabolism, THR-α is also highly expressed in the heart and bone.[1][2][3][4] Non-selective activation of both isoforms can lead to adverse effects such as tachycardia, arrhythmias, and bone loss.[5] Therefore, the development of agonists with high selectivity for THR-β is a critical strategy to uncouple the desired metabolic benefits from these unwanted side effects.[5][6][7] The key to this selectivity lies in exploiting subtle structural differences in the ligand-binding domains of the two receptor isoforms.[7]

Leading THR-β Selective Agonists: A Comparative Overview

A new generation of THR-β selective agonists has shown significant promise in preclinical and clinical studies. These compounds are designed to be liver-directed and exhibit high selectivity for THR-β over THR-α.

| Compound | Developer | Selectivity (THR-β vs. THR-α) | Key Clinical Indication | Development Stage |

| Resmetirom (MGL-3196) | Madrigal Pharmaceuticals | ~28-fold | Nonalcoholic Steatohepatitis (NASH) | Phase 3[2][6] |

| VK2809 (MB07811) | Viking Therapeutics | Liver-targeted prodrug | NASH and Hypercholesterolemia | Phase 2b[2][3] |

| Sobetirome (GC-1) | - | ~10-fold | Dyslipidemia | Early Clinical Trials[2][7] |

| CS271011 | Chipscreen Biosciences | ~54-fold | Lipid Metabolism Disorders | Preclinical[6] |

| Compound 15 | - | Higher than MGL-3196 | Nonalcoholic Steatohepatitis (NASH) | Preclinical[1] |

Quantitative Efficacy of Novel THR-β Agonists

The potency and selectivity of these novel agonists are determined through various in vitro assays. A common method is the luciferase reporter gene assay, which measures the activation of THR-α and THR-β in response to the compound. The half-maximal effective concentration (EC50) or activation concentration (AC50) is a key metric of potency, with lower values indicating higher potency.

| Compound | THR-β Activation (AC50/EC50) | THR-α Activation (AC50) | Selectivity Ratio (α/β) | Reference |

| CS271011 | 0.65 µM | 35.17 µM | 54.12 | [6] |

| MGL-3196 | 3.11 µM | 149.0 µM | 47.93 | [6] |

| Compound 16g | 21.0 nM | - | Outstanding selectivity | [8] |

Experimental Protocols: A Guide to Key Assays

The discovery and validation of novel THR-β selective agonists rely on a series of well-defined experimental protocols.

In Vitro THR Activation Assays

Luciferase Reporter Gene Assay: This cell-based assay is a cornerstone for determining the potency and selectivity of new compounds.[6]

-

Objective: To quantify the activation of THR-β and THR-α by a test compound.

-

Methodology:

-

Cells (e.g., HEK293T) are co-transfected with plasmids expressing the human THR-β or THR-α ligand-binding domain fused to a DNA-binding domain, and a reporter plasmid containing a thyroid hormone response element (TRE) upstream of a luciferase gene.

-

Transfected cells are incubated with varying concentrations of the test compound.

-

The activation of the receptor by the compound leads to the transcription of the luciferase gene.

-

Luciferase activity is measured using a luminometer, and the resulting light output is proportional to the level of receptor activation.

-

AC50 values are calculated from the dose-response curves to determine potency and selectivity.[6]

-

In Vivo Efficacy Studies

Diet-Induced Obesity (DIO) Mouse Model: This model is frequently used to evaluate the in vivo efficacy of THR-β agonists on metabolic parameters.[6]

-

Objective: To assess the effect of a test compound on dyslipidemia, liver steatosis, and other metabolic parameters in a model that mimics human metabolic disease.

-

Methodology:

-

Mice (e.g., C57BL/6J) are fed a high-fat diet for an extended period (e.g., 12 weeks) to induce obesity, dyslipidemia, and liver steatosis.[6]

-

The DIO mice are then treated with the test compound (e.g., via oral gavage) or a vehicle control for a specified duration (e.g., 10 weeks).[6]

-

Throughout the study, parameters such as body weight, food intake, and serum lipid levels (total cholesterol, triglycerides) are monitored.

-

At the end of the study, liver tissue is collected for histological analysis (e.g., H&E staining, Oil Red O staining) to assess the degree of steatosis and for gene expression analysis of lipid metabolism-related genes.[6]

-

Visualizing the Pathway and Process

To better understand the mechanisms and workflows involved in THR-β agonist development, the following diagrams illustrate the key signaling pathway and a typical discovery workflow.

Caption: THR-β Signaling Pathway

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Selective Agonists of Thyroid Hormone Receptor Beta: Promising Tools for the Treatment of Nonalcoholic Fatty Liver Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 3. e-enm.org [e-enm.org]

- 4. Selective Agonists of Thyroid Hormone Receptor Beta: Promising Tools for the Treatment of Nonalcoholic Fatty Liver Disease [e-enm.org]

- 5. Design, synthesis and biological evaluation of novel TRβ selective agonists sustained by ADME-toxicity analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Frontiers | Discovery of a novel, liver-targeted thyroid hormone receptor-β agonist, CS271011, in the treatment of lipid metabolism disorders [frontiersin.org]

- 7. Frontiers | Selective Thyroid Hormone Receptor-Beta (TRβ) Agonists: New Perspectives for the Treatment of Metabolic and Neurodegenerative Disorders [frontiersin.org]

- 8. pubs.acs.org [pubs.acs.org]

The Role of Thyroid Hormone Receptor Beta in Lipid Metabolism: A Technical Guide for Researchers and Drug Development Professionals

Abstract

The thyroid hormone receptor beta (THR-β), predominantly expressed in the liver, has emerged as a pivotal regulator of lipid metabolism. Its activation offers a promising therapeutic avenue for dyslipidemia and non-alcoholic fatty liver disease (NAFLD). This technical guide provides an in-depth overview of the molecular mechanisms, signaling pathways, and pharmacological modulation of THR-β in the context of lipid homeostasis. We present a comprehensive summary of quantitative data from preclinical and clinical studies of selective THR-β agonists, detailed experimental protocols for key assays, and visual representations of relevant biological pathways and experimental workflows to support researchers and drug development professionals in this field.

Introduction

Thyroid hormones (THs) are critical for regulating metabolism, and their effects are mediated by two major receptor isoforms, THR-α and THR-β.[1] While both receptors bind the active form of thyroid hormone, triiodothyronine (T3), they exhibit distinct tissue distribution and physiological functions.[2] THR-α is predominantly found in the heart, bone, and central nervous system, whereas THR-β is the major isoform in the liver.[2] This differential expression is the cornerstone of a therapeutic strategy aimed at selectively targeting THR-β to harness the beneficial metabolic effects of thyroid hormone while avoiding the adverse cardiac effects associated with THR-α activation.[1]

Activation of hepatic THR-β orchestrates a multi-faceted response that favorably alters lipid profiles. This includes lowering low-density lipoprotein cholesterol (LDL-C), triglycerides (TGs), and reducing hepatic steatosis.[3][4] Consequently, the development of liver-targeted, THR-β-selective agonists has become a major focus for pharmaceutical research, with several compounds advancing through clinical trials for conditions like non-alcoholic steatohepatitis (NASH) and hypercholesterolemia.[5][6] This guide will delve into the core science underpinning the role of THR-β in lipid metabolism and provide practical information for its study and therapeutic targeting.

Molecular Mechanisms of THR-β Action in Lipid Metabolism

THR-β functions as a ligand-activated transcription factor. In its unliganded state, THR-β, typically as a heterodimer with the retinoid X receptor (RXR), binds to thyroid hormone response elements (TREs) on the DNA of target genes and recruits co-repressor complexes, leading to transcriptional repression. Upon binding to T3 or a synthetic agonist, the receptor undergoes a conformational change, leading to the dissociation of co-repressors and the recruitment of co-activator complexes. This switch from repression to activation modulates the expression of a suite of genes involved in lipid homeostasis.

The primary mechanisms by which THR-β activation improves lipid metabolism include:

-

Enhanced Cholesterol Clearance and Conversion: THR-β activation upregulates the expression of the LDL receptor (LDLR), leading to increased clearance of LDL-C from the circulation.[7] It also stimulates the conversion of cholesterol to bile acids by increasing the expression of cholesterol 7α-hydroxylase (CYP7A1), the rate-limiting enzyme in bile acid synthesis.[7]

-

Increased Fatty Acid Oxidation: THR-β signaling promotes mitochondrial biogenesis and enhances the expression of genes involved in fatty acid oxidation, such as carnitine palmitoyltransferase 1a (CPT1A), leading to the burning of fat in the liver.

-

Reduction of Hepatic Triglycerides: By increasing fatty acid oxidation and potentially modulating the expression of genes involved in triglyceride synthesis and secretion, THR-β activation leads to a significant reduction in liver fat content.[3][4]

Signaling Pathways

The signaling cascade initiated by THR-β activation is a critical determinant of its metabolic effects. The following diagram illustrates the canonical pathway of THR-β action in a hepatocyte.

Quantitative Data on THR-β Agonists

The development of selective THR-β agonists has led to significant advancements in the treatment of dyslipidemia and NAFLD. The following tables summarize the quantitative effects of key THR-β agonists from preclinical and clinical studies.

Table 1: Effects of Resmetirom (MGL-3196) on Lipid Parameters

| Study Phase | Population | Dose | Duration | LDL-C Reduction | Triglyceride Reduction | Liver Fat Reduction (relative) | Reference |

| Phase 3 (MAESTRO-NAFLD-1) | Adults with presumed NASH | 80 mg/day | 24 weeks | -11.1% (vs. placebo) | -15.4% (vs. placebo) | -34.9% (at 16 weeks vs. placebo) | [8][9] |

| Phase 3 (MAESTRO-NAFLD-1) | Adults with presumed NASH | 100 mg/day | 24 weeks | -12.6% (vs. placebo) | -20.4% (vs. placebo) | -38.6% (at 16 weeks vs. placebo) | [8][9] |

| Phase 3 (MAESTRO-NASH) | Adults with NASH and fibrosis | 80 mg/day | 24 weeks | -13.6% (vs. placebo) | Significant reductions observed | - | [10][11] |

| Phase 3 (MAESTRO-NASH) | Adults with NASH and fibrosis | 100 mg/day | 24 weeks | -16.3% (vs. placebo) | Significant reductions observed | - | [10][11] |

| Preclinical (DIO Mouse Model) | C57Bl/6J mice with DIO-NASH | 3 mg/kg/day | 8 weeks | Significant reduction | Significant reduction | Significant reduction | [12] |

Table 2: Effects of VK2809 (MB07811) on Lipid Parameters

| Study Phase | Population | Dose | Duration | LDL-C Reduction | Triglyceride Reduction | Liver Fat Reduction (relative) | Reference |

| Phase 2 | Patients with NAFLD and elevated LDL-C | 5 mg/day | 12 weeks | Statistically significant | Statistically significant | 53.8% (median) | [1] |

| Phase 2 | Patients with NAFLD and elevated LDL-C | 10 mg/day & 10mg every other day | 12 weeks | ≥20% (vs. placebo) | - | 91% of patients had ≥30% reduction (daily); 77% (every other day) | [4] |

| Phase 2a | Patients with NAFLD and elevated LDL-C | Various | 12 weeks | ≥20% (vs. placebo) | Significant reductions | Statistically significant | [5] |

| Phase 2b (VOYAGE) | Patients with biopsy-confirmed NASH | Various | 12 weeks | - | - | 38% to 55% (median) | [5] |

Table 3: Effects of Eprotirome (B1671557) (KB2115) on Lipid Parameters

| Study Phase | Population | Dose | Duration | LDL-C Reduction | Triglyceride Reduction | Reference |

| Phase 2 | Hypercholesterolemic patients on statins | 25 µ g/day | 12 weeks | -22% (from baseline) | Similar reductions to LDL-C | [6][13] |

| Phase 2 | Hypercholesterolemic patients on statins | 50 µ g/day | 12 weeks | -28% (from baseline) | Similar reductions to LDL-C | [6][13] |

| Phase 2 | Hypercholesterolemic patients on statins | 100 µ g/day | 12 weeks | -32% (from baseline) | Similar reductions to LDL-C | [6][13] |

Table 4: Effects of Sobetirome (GC-1) on Lipid Parameters (Preclinical)

| Animal Model | Key Findings | Reference |

| Cholesterol-fed rats | Reduced cholesterol (ED50 = 190 nmol/kg/day) with ~30-fold more potency than inducing tachycardia. | [14] |

| Euthyroid mice | 25% reduction in serum cholesterol and 75% reduction in serum triglycerides. | [14] |

| Genetically obese mice | Lost over 50% of fat mass in ~2 weeks. | [15] |

| ApoE deficient mice | Reduced atherosclerosis. | [16] |

Experimental Protocols

Competitive Ligand Binding Assay

This assay is used to determine the binding affinity of a test compound for THR-β.

Objective: To measure the ability of a test compound to compete with a radiolabeled ligand for binding to the THR-β ligand-binding domain.

Materials:

-

Purified recombinant human THR-β ligand-binding domain (LBD)

-

Radiolabeled T3 (e.g., [125I]T3)

-

Assay buffer (e.g., 20 mM Tris-HCl, pH 7.8, 100 mM KCl, 1 mM MgCl₂, 10% glycerol, 1 mM DTT, 0.5% BSA)

-

Unlabeled T3 (for standard curve and non-specific binding)

-

Test compounds

-

Glass fiber filters

-

Filter apparatus (e.g., cell harvester)

-

Scintillation counter and scintillation fluid

Procedure:

-

Preparation of Reagents: Prepare serial dilutions of unlabeled T3 and test compounds in assay buffer.

-

Assay Setup: In a 96-well plate, add assay buffer, a fixed concentration of radiolabeled T3 (typically near its Kd), and either unlabeled T3 (for the standard curve), the test compound, or buffer alone (for total binding). For determining non-specific binding, add a high concentration of unlabeled T3.

-

Initiation of Reaction: Add the THR-β LBD preparation to each well to start the binding reaction.

-

Incubation: Incubate the plate at a specified temperature (e.g., 4°C) for a sufficient time to reach equilibrium (e.g., 2-18 hours).[17]

-

Separation of Bound and Free Ligand: Rapidly filter the contents of each well through the glass fiber filters using a vacuum manifold.

-

Washing: Wash the filters several times with ice-cold wash buffer to remove unbound radioligand.

-

Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

-

Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value. The Ki can then be calculated using the Cheng-Prusoff equation.

Luciferase Reporter Gene Assay

This cell-based assay measures the ability of a compound to activate THR-β-mediated gene transcription.

Objective: To quantify the agonist or antagonist activity of a test compound on THR-β.

Materials:

-

Mammalian cell line engineered to express human THR-β and a luciferase reporter gene under the control of a TRE (e.g., INDIGO Biosciences Reporter Cells).[18]

-

Cell culture medium and supplements.

-

Test compounds and reference agonist (e.g., T3).

-

Luciferase detection reagent.

-

Luminometer.

Procedure:

-

Cell Plating: Seed the reporter cells in a 96-well plate and incubate to allow for cell attachment.

-

Compound Treatment: Treat the cells with serial dilutions of the test compound or reference agonist. For antagonist mode, co-treat with a fixed concentration of a known agonist.

-

Incubation: Incubate the plate for a sufficient period to allow for gene transcription and luciferase protein expression (e.g., 24 hours).

-

Cell Lysis and Luciferase Reaction: Lyse the cells and add the luciferase detection reagent, which contains the substrate luciferin.

-

Luminescence Measurement: Measure the light output using a luminometer.

-

Data Analysis: Normalize the luciferase activity to a control (e.g., cell viability) and plot the response against the compound concentration to determine EC50 (for agonists) or IC50 (for antagonists).

In Vivo Efficacy in a Diet-Induced Obesity (DIO) Mouse Model

This protocol outlines a general procedure to evaluate the effects of a THR-β agonist on lipid metabolism in a preclinical model of obesity and NAFLD.

Objective: To assess the in vivo efficacy of a THR-β agonist in reducing body weight, dyslipidemia, and hepatic steatosis.

Materials:

-

C57BL/6J mice.

-

High-fat diet (HFD).

-

Test compound (THR-β agonist) and vehicle.

-

Equipment for oral gavage, blood collection, and tissue harvesting.

-

Analytical instruments for measuring plasma lipids and liver triglycerides.

-

Histology equipment.

Procedure:

-

Induction of Obesity: Feed mice an HFD for a specified period (e.g., 12 weeks) to induce obesity, insulin (B600854) resistance, and hepatic steatosis.[19]

-

Compound Administration: Randomize the DIO mice into treatment and vehicle control groups. Administer the test compound or vehicle daily via oral gavage for the duration of the study (e.g., 8-10 weeks).[12][19]

-

Monitoring: Monitor body weight and food intake regularly.

-

Sample Collection: At the end of the treatment period, collect blood samples for analysis of plasma lipids (total cholesterol, LDL-C, HDL-C, triglycerides). Euthanize the animals and harvest the liver for weight, triglyceride content analysis, and histological examination.

-

Liver Analysis:

-

Triglyceride Content: Homogenize a portion of the liver and extract lipids to quantify triglyceride levels.

-

Histology: Fix a portion of the liver in formalin, embed in paraffin, section, and stain with Hematoxylin and Eosin (H&E) to assess steatosis, inflammation, and ballooning.

-

-

Data Analysis: Compare the measured parameters between the treatment and vehicle groups using appropriate statistical tests.

Conclusion

The thyroid hormone receptor beta is a well-validated target for the treatment of dyslipidemia and non-alcoholic fatty liver disease. Selective activation of hepatic THR-β leads to a coordinated metabolic response that results in the reduction of LDL-C, triglycerides, and liver fat. The development of potent and selective THR-β agonists represents a significant therapeutic advance, with several agents demonstrating promising results in clinical trials. The experimental protocols and data presented in this guide provide a valuable resource for researchers and drug development professionals working to further unravel the complexities of THR-β signaling and translate these findings into novel therapies for metabolic diseases.

References

- 1. firstwordpharma.com [firstwordpharma.com]

- 2. researchgate.net [researchgate.net]

- 3. vikingtherapeutics.com [vikingtherapeutics.com]

- 4. fiercebiotech.com [fiercebiotech.com]

- 5. vikingtherapeutics.com [vikingtherapeutics.com]

- 6. ovid.com [ovid.com]

- 7. Important Hormones Regulating Lipid Metabolism [mdpi.com]

- 8. Resmetirom for nonalcoholic fatty liver disease: a randomized, double-blind, placebo-controlled phase 3 trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. hcplive.com [hcplive.com]

- 11. A Phase 3, Randomized, Controlled Trial of Resmetirom in NASH with Liver Fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Activation of thyroid hormone receptor-β improved disease activity and metabolism independent of body weight in a mouse model of non-alcoholic steatohepatitis and fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Use of the thyroid hormone analogue eprotirome in statin-treated dyslipidemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. sciencedaily.com [sciencedaily.com]

- 16. researchgate.net [researchgate.net]

- 17. benchchem.com [benchchem.com]

- 18. indigobiosciences.com [indigobiosciences.com]

- 19. Discovery of a novel, liver-targeted thyroid hormone receptor-β agonist, CS271011, in the treatment of lipid metabolism disorders - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Pharmacokinetics and Pharmacodynamics of THR-beta Agonists

For Researchers, Scientists, and Drug Development Professionals

Introduction

Thyroid hormone receptor-beta (THR-β) agonists are a class of drugs that selectively target the thyroid hormone receptor beta, which is predominantly expressed in the liver. This selectivity allows for therapeutic benefits in metabolic diseases, such as non-alcoholic fatty liver disease (NAFLD) and non-alcoholic steatohepatitis (NASH), while minimizing the potential for adverse effects associated with the activation of the alpha isoform of the receptor (THR-α) in tissues like the heart and bone. This guide provides a comprehensive overview of the pharmacokinetics (PK) and pharmacodynamics (PD) of key THR-β agonists, including Resmetirom (MGL-3196), Sobetirome (GC-1), and VK2809 (MB07811), to support ongoing research and drug development in this promising therapeutic area.

Pharmacokinetics

The pharmacokinetic profiles of THR-β agonists are crucial for determining appropriate dosing regimens and understanding their absorption, distribution, metabolism, and excretion (ADME) properties.

Table 1: Pharmacokinetic Parameters of Selected THR-β Agonists

| Parameter | Resmetirom (MGL-3196) | Sobetirome (GC-1) | VK2809 (MB07811) |

| Apparent Volume of Distribution (Vd/F) | 68 L (in humans)[1] | Data not available | Data not available |

| Terminal Half-life (t½) | 4.5 hours (in humans) | Data not available | 13–41 hours (active metabolite in humans) |

| Apparent Clearance (CL/F) | 17.5 L/h (in humans)[1] | Data not available | Data not available |

| Time to Maximum Concentration (Tmax) | ~4 hours (in humans)[1] | Data not available | Data not available |

| Protein Binding | >99% (in humans) | Data not available | Data not available |

| Metabolism | Primarily by CYP2C8 to a major metabolite, MGL-3623, which has 28-fold lower potency.[2] | Data not available | Prodrug, selectively cleaved by CYP3A4 in the liver to its active metabolite. |

| Route of Elimination | Feces (~67%) and urine (~24%) (in humans)[1] | Data not available | <3% of the drug and its active metabolite are excreted renally. |

Pharmacodynamics

The pharmacodynamic properties of THR-β agonists determine their efficacy and mechanism of action at the molecular level.

Table 2: Pharmacodynamic Parameters of Selected THR-β Agonists

| Parameter | Resmetirom (MGL-3196) | Sobetirome (GC-1) | VK2809 (MB07811) |

| EC50 (THR-β) | 0.21 µM[1] | Data not available | Data not available |

| Emax (relative to T3 for THR-β) | 83.8%[1] | Data not available | Data not available |

| Receptor Binding Affinity (Ki) for TRβ | Data not available | Data not available | 2.17 ± 0.41 nM (for active metabolite MB07344)[3] |

| Receptor Binding Affinity (Ki) for TRα | Data not available | Data not available | 35.2 ± 1.05 nM (for active metabolite MB07344)[3] |

| In Vivo Efficacy | Reduction in liver fat, inflammation, and fibrosis in NASH patients.[4] | Dose-dependent weight loss in mice.[5] | Reduction in plasma and liver lipids, and improvement in liver fibrosis in rodent models.[1] |

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes and experimental designs is essential for a deeper understanding of THR-β agonist research.

References

- 1. vikingtherapeutics.com [vikingtherapeutics.com]

- 2. Characterization of preclinical in vitro and in vivo pharmacokinetics properties for KBP-7018, a new tyrosine kinase inhibitor candidate for treatment of idiopathic pulmonary fibrosis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Targeting thyroid hormone receptor-β agonists to the liver reduces cholesterol and triglycerides and improves the therapeutic index - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Resmetirom - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

An In-depth Technical Guide on Gene Expression Changes Induced by THR-beta Agonists

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular mechanisms and gene expression changes induced by Thyroid Hormone Receptor Beta (THR-β) agonists. As "THR-beta agonist-1" is a general term, this document synthesizes data from several well-characterized selective THR-β agonists, such as GC-1 (Sobetirome), MGL-3196 (Resmetirom), and VK2809, to provide a representative understanding of this class of compounds.

Thyroid hormones are crucial for regulating metabolism, and their effects are mediated by thyroid hormone receptors α (THR-α) and β (THR-β).[1] THR-β is the predominant isoform in the liver and is a key target for treating metabolic disorders like non-alcoholic steatohepatitis (NASH) and hypercholesterolemia.[1][2] Selective THR-β agonists aim to harness the beneficial metabolic effects of thyroid hormone in the liver while avoiding the adverse effects associated with THR-α activation in tissues like the heart and bone.[1][2]

Core Mechanism of Action

THR-β agonists are small molecules that selectively bind to the THR-β isoform.[3] Upon binding, the receptor undergoes a conformational change, leading to the recruitment of coactivator proteins and the dissociation of corepressors. This complex then binds to Thyroid Hormone Response Elements (TREs) in the promoter regions of target genes, thereby modulating their transcription.[4][5] This activation of specific gene transcription pathways is central to the therapeutic effects of these agonists, particularly in regulating lipid and glucose metabolism.[1]

Signaling Pathway of THR-beta Agonists

The signaling cascade initiated by a THR-beta agonist involves its entry into the target cell, binding to the THR-β receptor within the nucleus, and subsequent modulation of gene expression.

Caption: Signaling pathway of a THR-beta agonist in a hepatocyte.

Quantitative Data on Gene Expression Changes

The following tables summarize the in vitro and in vivo effects of representative THR-β agonists on the expression of key metabolic genes.

Table 1: In Vitro Potency of THR-β Agonists in Human Liver Cells

This table presents the half-maximal effective concentrations (EC₅₀) for gene expression induction in Huh-7 cells and primary human hepatocytes (PHH). Lower EC₅₀ values indicate higher potency.

| Compound | Target Gene | Cell Type | EC₅₀ (nM) | Reference |

| T3 (control) | CPT1A | Huh-7 | 0.3 | [6] |

| ANGPTL4 | Huh-7 | 1.3 | [6] | |

| DIO1 | Huh-7 | 1.2 | [6] | |

| THRSP | PHH | 1.0 | [6][7] | |

| GC-1 | CPT1A | Huh-7 | 1.3 | [6] |

| ANGPTL4 | Huh-7 | 6.2 | [6] | |

| DIO1 | Huh-7 | 3.6 | [6] | |

| THRSP | PHH | 2.7 | [6][7] | |

| MGL-3196 | CPT1A | Huh-7 | 303.1 | [6] |

| ANGPTL4 | Huh-7 | 508.4 | [6] | |

| DIO1 | Huh-7 | 245.8 | [6] | |

| THRSP | PHH | 216.2 | [6][7] | |

| VK2809A | CPT1A | Huh-7 | 8.3 | [6] |

| THRSP | PHH | 14.8 | [6][7] |

Data synthesized from multiple studies to provide a comparative overview.

Table 2: In Vivo Gene Expression Changes in High-Fat Diet (HFD) Fed Rats

This table shows the fold increase in hepatic gene expression following treatment with THR-β agonists compared to vehicle-treated controls.

| Compound | Dose | Target Gene | Fold Increase vs. Control | Reference |

| T3 | Single Dose | Dio1 | Significant Increase | [6][8] |

| Me1 | Significant Increase | [6][8] | ||

| MGL-3196 | Dose-dependent | Dio1 | Concentration-dependent Increase | [6][8] |

| Me1 | Concentration-dependent Increase | [6][8] | ||

| GC-1 | 10 days | PEPCK | No significant change in mRNA | [9] |

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of findings. Below are representative protocols for key experiments cited in the literature.

In Vitro Gene Expression Analysis in Human Hepatocytes

Objective: To determine the potency and efficacy of THR-β agonists in inducing target gene expression in human liver cells.

1. Cell Culture:

-

Huh-7 Cells: Human hepatocyte-derived carcinoma cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and antibiotics.[10]

-

Primary Human Hepatocytes (PHH): Cryopreserved PHH are thawed and plated on collagen-coated plates and maintained in hepatocyte culture medium.

2. Compound Treatment:

-

Cells are seeded in multi-well plates and allowed to attach.

-

The culture medium is then replaced with a medium containing various concentrations of the THR-β agonist or vehicle control (e.g., DMSO).

-

Cells are incubated with the compounds for a specified period (e.g., 24 hours).

3. RNA Extraction and qRT-PCR:

-

Total RNA is extracted from the cells using a suitable kit (e.g., RNeasy Mini Kit).

-

RNA concentration and purity are determined by spectrophotometry.

-

First-strand cDNA is synthesized from the RNA template using a reverse transcription kit.

-

Quantitative real-time PCR (qRT-PCR) is performed using gene-specific primers for target genes (e.g., CPT1A, ANGPTL4, DIO1, THRSP) and a housekeeping gene (e.g., GAPDH) for normalization.

-

The relative gene expression is calculated using the ΔΔCt method.

4. Data Analysis:

-

Dose-response curves are generated by plotting the fold change in gene expression against the log of the compound concentration.

-

EC₅₀ values are calculated from these curves using non-linear regression analysis.

In Vivo Studies in a High-Fat Diet (HFD) Rat Model

Objective: To evaluate the effect of THR-β agonists on hepatic gene expression and serum lipid levels in a diet-induced model of metabolic disease.

1. Animal Model:

-

Male Sprague-Dawley rats are fed a high-fat diet for several weeks to induce obesity and hyperlipidemia.[9]

2. Compound Administration:

-

Animals are randomly assigned to treatment groups and receive the THR-β agonist or vehicle control via oral gavage.

-

Dosing can be a single administration or repeated over a specific period.[6][8]

3. Sample Collection:

-

At the end of the treatment period, blood samples are collected for serum lipid analysis.

-

Animals are euthanized, and liver tissue is harvested and snap-frozen for gene expression analysis.

4. Gene Expression and Biochemical Analysis:

-

Hepatic RNA is extracted, and qRT-PCR is performed as described in the in vitro protocol to quantify the expression of target genes (Dio1, Me1).[6][8]

-

Serum levels of total cholesterol, LDL-C, and triglycerides are measured using standard biochemical assays.

Experimental Workflow Diagram

The following diagram illustrates the typical workflow for evaluating a novel THR-beta agonist.

Caption: Workflow for the preclinical evaluation of THR-beta agonists.

Conclusion

THR-β agonists represent a promising therapeutic class for metabolic diseases, primarily through their ability to modulate gene expression in the liver. The activation of genes involved in fatty acid oxidation (CPT1A), cholesterol metabolism, and overall energy expenditure underlies their efficacy in reducing liver fat and improving lipid profiles.[1][6][8] The experimental protocols and data presented in this guide provide a framework for the continued research and development of novel, potent, and selective THR-β agonists.

References

- 1. What are THR-β agonists and how do they work? [synapse.patsnap.com]

- 2. Selective Agonists of Thyroid Hormone Receptor Beta: Promising Tools for the Treatment of Nonalcoholic Fatty Liver Disease [e-enm.org]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Frontiers | Selective Thyroid Hormone Receptor-Beta (TRβ) Agonists: New Perspectives for the Treatment of Metabolic and Neurodegenerative Disorders [frontiersin.org]

- 5. Thyroid hormone receptor beta (THRβ1) is the major regulator of T3 action in human iPSC-derived hepatocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Regulation of gene transcription by thyroid hormone receptor β agonists in clinical development for the treatment of non-alcoholic steatohepatitis (NASH) | PLOS One [journals.plos.org]

- 7. Regulation of gene transcription by thyroid hormone receptor β agonists in clinical development for the treatment of non-alcoholic steatohepatitis (NASH) - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Regulation of gene transcription by thyroid hormone receptor β agonists in clinical development for the treatment of non-alcoholic steatohepatitis (NASH) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Thyroid hormone receptor-β agonists prevent hepatic steatosis in fat-fed rats but impair insulin sensitivity via discrete pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

In Vivo Effects of THR-beta Agonists on Mitochondrial Function: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Thyroid hormone receptor-beta (THR-β) agonists are a class of drugs gaining significant attention for their potential to treat metabolic diseases, particularly non-alcoholic steatohepatitis (NASH). Their mechanism of action is intrinsically linked to the modulation of mitochondrial function, a key aspect of cellular metabolism that is often dysregulated in metabolic disorders. This technical guide provides an in-depth overview of the in vivo effects of two prominent THR-β agonists, Resmetirom (MGL-3196) and Sobetirome (GC-1), on mitochondrial bioenergetics and biogenesis.

Core Concepts: THR-β Agonism and Mitochondrial Enhancement

Thyroid hormones are critical regulators of metabolism, with many of their effects mediated through nuclear receptors, including THR-α and THR-β. THR-β is predominantly expressed in the liver, making it an attractive target for therapies aimed at improving hepatic metabolism while minimizing off-target effects in tissues where THR-α is more prevalent, such as the heart.[1]

THR-β agonists mimic the action of endogenous thyroid hormone (T3) on the liver, leading to a cascade of events that enhance mitochondrial function. These include:

-

Increased Fatty Acid Oxidation: THR-β activation stimulates the uptake and breakdown of fatty acids within the mitochondria, a process known as β-oxidation. This helps to reduce the accumulation of lipids in the liver (hepatic steatosis), a hallmark of NASH.

-

Enhanced Mitochondrial Respiration: These agonists can increase the rate of oxygen consumption by the mitochondrial electron transport chain (ETC), leading to greater ATP production.

-

Stimulation of Mitochondrial Biogenesis: THR-β activation can promote the formation of new mitochondria by increasing the expression of key regulatory proteins such as peroxisome proliferator-activated receptor-gamma coactivator-1 alpha (PGC-1α) and nuclear respiratory factor-1 (NRF-1).[2]

Quantitative Data on In Vivo Mitochondrial Effects

The following tables summarize quantitative data from in vivo studies investigating the effects of Sobetirome (GC-1) on mitochondrial function in rat liver. While extensive in vivo quantitative data for Resmetirom's direct impact on mitochondrial respiration and enzyme activity is still emerging from preclinical studies, its profound effects on liver fat reduction and metabolic parameters in animal models of NASH strongly suggest a significant enhancement of mitochondrial fatty acid oxidation.[3][4]

Table 1: Effect of Sobetirome (GC-1) on Liver Mitochondrial Oxygen Consumption in Hypothyroid Rats [2]

| Treatment Group | State 3 Respiration (nmol O2/min/mg protein) | State 4 Respiration (nmol O2/min/mg protein) |

| Control (Euthyroid) | 135 ± 6 | 25 ± 2 |

| Hypothyroid | 85 ± 5 | 18 ± 1 |

| Hypothyroid + T3 | 155 ± 7 | 30 ± 2 |

| Hypothyroid + GC-1 | 110 ± 6 | 23 ± 2 |

Table 2: Effect of Sobetirome (GC-1) on Liver Mitochondrial H₂O₂ Production in Hypothyroid Rats [2]

| Treatment Group | H₂O₂ Production (nmol/min/mg protein) |

| Control (Euthyroid) | 0.8 ± 0.1 |

| Hypothyroid | 0.5 ± 0.05 |

| Hypothyroid + T3 | 1.2 ± 0.1 |

| Hypothyroid + GC-1 | 0.9 ± 0.1 |

Table 3: Effect of Sobetirome (GC-1) on the Expression of Mitochondrial Biogenesis Regulators in Rat Liver [2]

| Treatment Group | PGC-1α mRNA Expression (Fold Change) | NRF-1 mRNA Expression (Fold Change) |

| Hypothyroid | 1.0 | 1.0 |

| Hypothyroid + T3 | 2.5 ± 0.3 | 2.2 ± 0.2 |

| Hypothyroid + GC-1 | 1.8 ± 0.2 | 1.6 ± 0.2 |

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathways involved in THR-β agonist-mediated mitochondrial enhancement and a typical experimental workflow for assessing these effects in vivo.

References

"Translational studies of THR-beta agonists from bench to bedside"

An In-depth Technical Guide on the Translational Studies of THR-beta Agonists: From Bench to Bedside

Introduction

Thyroid hormone receptor beta (THR-beta) has emerged as a promising therapeutic target for metabolic-associated steatohepatitis (MASH), previously known as non-alcoholic steatohepatitis (NASH). THR-beta is predominantly expressed in the liver and plays a crucial role in regulating lipid metabolism, cholesterol levels, and insulin (B600854) sensitivity. The development of liver-directed, THR-beta selective agonists aims to harness these metabolic benefits while avoiding the adverse effects associated with systemic thyroid hormone excess, particularly on the heart and bone, which are mediated by THR-alpha. This guide provides a comprehensive overview of the translational journey of THR-beta agonists, from initial preclinical discoveries to pivotal clinical trials, with a focus on the methodologies and data that have paved the way for their clinical application.

Preclinical Development: The "Bench"

The preclinical phase for THR-beta agonists focuses on establishing the mechanism of action, selectivity, and efficacy in relevant in vitro and in vivo models.

Mechanism of Action and Signaling Pathway

THR-beta agonists exert their effects by binding to the THR-beta receptor, a nuclear receptor that, upon activation, forms a heterodimer with the retinoid X receptor (RXR). This complex then binds to thyroid hormone response elements (TREs) in the promoter regions of target genes, modulating their transcription. In the liver, this leads to increased fatty acid oxidation, reduced de novo lipogenesis, and enhanced cholesterol metabolism.

Caption: THR-beta signaling pathway in hepatocytes.

Key Preclinical Experiments and Methodologies

1. Receptor Binding and Selectivity Assays:

-

Objective: To determine the binding affinity and selectivity of a compound for THR-beta over THR-alpha.

-

Methodology:

-

Radioligand Binding Assay: This competitive binding assay utilizes recombinant human THR-alpha and THR-beta ligand-binding domains. A radiolabeled thyroid hormone, typically [¹²⁵I]T₃, is incubated with the receptor in the presence of varying concentrations of the test compound. The amount of radioligand displaced by the test compound is measured using a scintillation counter. The data is then used to calculate the inhibitory constant (Ki) or the half-maximal inhibitory concentration (IC₅₀) for each receptor subtype.

-

Data Presentation: The results are often expressed as a ratio of THR-alpha to THR-beta binding affinity, with a higher ratio indicating greater beta selectivity.

-

2. In Vitro Functional Assays:

-

Objective: To assess the functional activity of the agonist in a cellular context.

-

Methodology:

-

Cell-Based Transactivation Assay: A reporter gene assay is commonly employed using a cell line (e.g., HEK293 or HepG2) co-transfected with plasmids expressing the THR-beta receptor and a reporter gene (e.g., luciferase) under the control of a TRE-containing promoter. Cells are treated with the agonist, and the resulting reporter gene expression is quantified. This assay determines the agonist's potency (EC₅₀) and efficacy.

-

Gene Expression Analysis: Primary hepatocytes or liver cell lines are treated with the agonist, followed by RNA extraction and quantitative real-time PCR (qRT-PCR) to measure the expression of known thyroid hormone-responsive genes involved in lipid metabolism (e.g., SREBP-1c, ACC, FAS for lipogenesis and CPT1a, ACOX1 for beta-oxidation).

-

3. In Vivo Animal Models of MASH:

-

Objective: To evaluate the efficacy of the THR-beta agonist in a disease-relevant animal model.

-

Methodology:

-

Diet-Induced Obesity (DIO) Models: Rodents (mice or rats) are fed a high-fat, high-cholesterol, and/or high-fructose diet for an extended period to induce key features of MASH, including steatosis, inflammation, and fibrosis.

-

Treatment and Endpoint Analysis: Animals are treated with the THR-beta agonist or vehicle control. Key endpoints include:

-

Liver Histology: Liver tissue is collected, sectioned, and stained (e.g., Hematoxylin and Eosin for steatosis and inflammation, Sirius Red for fibrosis) to assess the NAFLD Activity Score (NAS) and fibrosis stage.

-

Biochemical Analysis: Serum levels of liver enzymes (ALT, AST), lipids (triglycerides, cholesterol), and glucose are measured.

-

Liver Triglyceride Content: Hepatic lipids are extracted and quantified.

-

Gene Expression Analysis: Hepatic expression of genes related to lipid metabolism, inflammation, and fibrosis is analyzed by qRT-PCR or RNA sequencing.

-

-

Preclinical Data Summary

| Compound | THR-beta Ki (nM) | THR-alpha/beta Selectivity | In Vitro Potency (EC₅₀, nM) | In Vivo Efficacy (MASH Model) |

| Resmetirom (MGL-3196) | ~2.5 | ~2800-fold | ~150 | Reduced hepatic steatosis, inflammation, and fibrosis in DIO mice. |

| VK2809 | ~1.5 | ~15-fold | ~100 | Significant reductions in liver triglycerides and cholesterol in a primate model of hypercholesterolemia. |

Clinical Development: The "Bedside"

The clinical development of THR-beta agonists involves a phased approach to evaluate their safety, tolerability, pharmacokinetics, and efficacy in humans.

Clinical Trial Workflow

Caption: Phased clinical trial workflow for THR-beta agonists.

Key Clinical Trial Methodologies

1. Phase I Studies:

-

Objective: To assess the safety, tolerability, and pharmacokinetic (PK) profile of the drug in healthy volunteers.

-

Design: Typically single ascending dose (SAD) and multiple ascending dose (MAD) studies.

-

Endpoints:

-

Safety: Monitoring of adverse events, vital signs, ECGs, and clinical laboratory tests.

-

Pharmacokinetics: Measurement of drug concentrations in plasma over time to determine parameters like Cmax, Tmax, AUC, and half-life.

-

2. Phase II Studies:

-

Objective: To evaluate the efficacy, safety, and optimal dose of the agonist in patients with MASH.

-

Design: Randomized, double-blind, placebo-controlled trials.

-

Endpoints:

-

Primary Efficacy Endpoint: Often the reduction in liver fat content as measured by non-invasive imaging techniques like Magnetic Resonance Imaging-Proton Density Fat Fraction (MRI-PDFF).

-

Histological Endpoints: Changes in liver histology (NAS and fibrosis stage) on paired liver biopsies (baseline and end-of-treatment). A common endpoint is MASH resolution without worsening of fibrosis or fibrosis improvement without worsening of MASH.

-

Secondary Endpoints: Changes in liver enzymes, lipid profiles (LDL-C, triglycerides), and glycemic control markers.

-

3. Phase III Studies:

-

Objective: To confirm the efficacy and safety of the drug in a larger patient population to support regulatory approval.

-

Design: Large-scale, randomized, double-blind, placebo-controlled trials with long-term follow-up.

-

Endpoints:

-

Co-Primary Endpoints: Typically focus on histological improvement:

-

MASH resolution (ballooning and inflammation scores of 0) with no worsening of fibrosis.

-

At least a one-stage improvement in fibrosis with no worsening of MASH.

-

-

Long-term Outcomes: Assessment of the impact on liver-related outcomes such as progression to cirrhosis, liver decompensation, and need for liver transplant.

-

Clinical Trial Data Summary

| Trial (Compound) | Phase | Key Inclusion Criteria | Primary Endpoint | Key Results |

| MAESTRO-NASH (Resmetirom) | III | Biopsy-confirmed MASH with significant fibrosis (F2-F3) | MASH resolution with no worsening of fibrosis OR ≥1-stage fibrosis improvement with no worsening of MASH | Both primary endpoints were met at 52 weeks with both 80 mg and 100 mg doses. |

| VOYAGE (VK2809) | IIb | Biopsy-confirmed MASH with ≥10% liver fat content | Relative change in liver fat content by MRI-PDFF at 12 weeks | Statistically significant reductions in liver fat content compared to placebo. |

Conclusion

The translational journey of THR-beta agonists from the laboratory bench to the patient's bedside exemplifies a targeted, mechanism-based approach to drug development. Rigorous preclinical studies established the scientific rationale and demonstrated proof-of-concept, while well-designed clinical trials have provided robust evidence of their efficacy in treating MASH. The data from these studies highlight the potential of THR-beta agonists to address the underlying drivers of MASH, offering a promising therapeutic option for a disease with a significant unmet medical need. The continued evaluation of long-term safety and clinical outcomes in ongoing Phase III trials will be crucial in solidifying the role of this drug class in the management of MASH.

Methodological & Application

Application Notes and Protocols for In Vitro Screening of THR-β Agonists

Topic: In Vitro Assays to Screen for THR-beta Agonist Activity

Audience: Researchers, scientists, and drug development professionals.

Introduction

The Thyroid Hormone Receptor Beta (THR-β) is a ligand-activated transcription factor and a key regulator of metabolism, particularly in the liver.[1][2] It plays a crucial role in controlling cholesterol and triglyceride levels.[1][3] This makes THR-β a significant therapeutic target for metabolic disorders such as non-alcoholic steatohepatitis (NASH) and dyslipidemia.[1][2][4] Identifying potent and selective THR-β agonists is a critical step in the drug discovery process. This document provides detailed protocols and application notes for two primary types of in vitro assays used to screen for and characterize THR-β agonist activity: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) coactivator recruitment assays and cell-based reporter gene assays.

Overview of Primary Screening Assays

High-throughput screening (HTS) for THR-β agonists typically employs robust and scalable in vitro methods. The two most common approaches are:

-

TR-FRET Coactivator Recruitment Assays: A biochemical assay that measures the direct interaction between the THR-β ligand-binding domain (LBD) and a coactivator peptide in the presence of a test compound.[5][6] This method is valued for its sensitivity and homogeneous "mix-and-read" format.[7][8]

-

Cell-Based Reporter Gene Assays: A functional assay that measures the transcriptional activity of THR-β in a cellular context.[9][10] These assays utilize engineered cell lines that express THR-β and a reporter gene (e.g., luciferase) linked to a thyroid hormone response element (TRE).[11][12]

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Coactivator Recruitment Assay

Assay Principle

The TR-FRET assay is based on the principle that upon binding an agonist, the THR-β LBD undergoes a conformational change that promotes the recruitment of coactivator proteins.[6][7] The assay uses a donor fluorophore (typically a long-lifetime terbium or europium lanthanide) and an acceptor fluorophore (like fluorescein).[13][14]